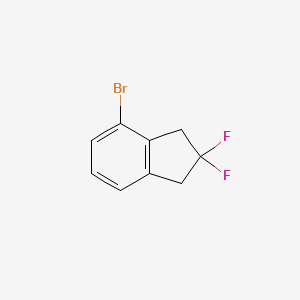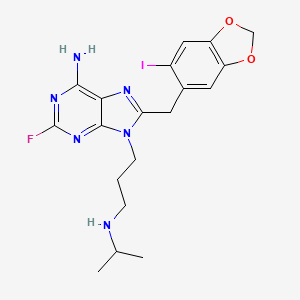
Ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a propionic acid ethyl ester moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate typically involves the bromination of 4-hydroxyacetophenone followed by esterification. One common method involves the reaction of 4-hydroxyacetophenone with bromine in acetic acid to yield 3-bromo-4-hydroxyacetophenone . This intermediate is then subjected to esterification with ethyl propionate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Bromo-3-oxo-phenyl)-propionic acid ethyl ester.
Reduction: Formation of 3-(3-Hydroxy-phenyl)-propionic acid ethyl ester.
Substitution: Formation of various substituted phenyl propionic acid ethyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chloro-3-hydroxy-phenyl)-propionic acid ethyl ester
- 3-(4-Fluoro-3-hydroxy-phenyl)-propionic acid ethyl ester
- 3-(4-Iodo-3-hydroxy-phenyl)-propionic acid ethyl ester
Uniqueness
Ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and stability, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
702687-44-3 |
|---|---|
Fórmula molecular |
C11H13BrO3 |
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H13BrO3/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7,13H,2,4,6H2,1H3 |
Clave InChI |
BFTJMPDRAYEKQT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CC(=C(C=C1)Br)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8655047.png)







![5-{[(2,4-Dimethoxyphenyl)methyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B8655113.png)




